molecular formula C14H13NO2 B14462747 Benzyl cyclobutylidene(isocyano)acetate CAS No. 66202-42-4

Benzyl cyclobutylidene(isocyano)acetate

Cat. No.: B14462747
CAS No.: 66202-42-4
M. Wt: 227.26 g/mol
InChI Key: NCOYITJJXHRMOD-UHFFFAOYSA-N
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Description

Benzyl cyclobutylidene(isocyano)acetate is a specialized organic compound featuring a benzyl ester group, a strained cyclobutylidene ring, and a reactive isocyanoacetate moiety. Its unique structure combines steric bulk from the benzyl group, electronic effects from the isocyanide, and the strained geometry of the cyclobutylidene carbene. This compound is of interest in asymmetric synthesis, particularly in catalytic reactions such as aldol condensations and cycloadditions, where its structural attributes influence stereochemical outcomes and reactivity .

Properties

CAS No.

66202-42-4

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

benzyl 2-cyclobutylidene-2-isocyanoacetate

InChI

InChI=1S/C14H13NO2/c1-15-13(12-8-5-9-12)14(16)17-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2

InChI Key

NCOYITJJXHRMOD-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C(=C1CCC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl cyclobutylidene(isocyano)acetate typically involves the nucleophilic acyl substitution of an acid chloride with an alcohol. The reaction conditions often require the presence of an acid catalyst to facilitate the esterification process . Another method involves the use of acid anhydrides or carboxylic acids reacting with alcohols to form esters .

Industrial Production Methods: Industrial production of this compound may involve high-throughput synthesis techniques, leveraging C(sp3)–H functionalization methods. These methods are advantageous due to their high site selectivity and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: Benzyl cyclobutylidene(isocyano)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Benzylic halides.

Mechanism of Action

The mechanism of action of Benzyl cyclobutylidene(isocyano)acetate involves the covalent modification of essential metabolic enzymes. The isocyano group targets active site cysteines in enzymes, leading to functional inhibition and disruption of metabolic pathways . This mechanism is particularly relevant in its antimicrobial activity against bacterial pathogens.

Comparison with Similar Compounds

Critical Analysis of Contradictory Evidence

  • Photolytic Behavior : While cyclobutylidene carbene forms cycloadducts under laser flash photolysis (308 nm), conventional UV-B irradiation of its precursor yields diazocyclobutane instead . This highlights wavelength-dependent reactivity, necessitating precise reaction control.
  • Benzyl Ester Reactivity: Despite high enantioselectivity in aldol reactions , benzyl isocyanoacetate underperforms in pyrrole synthesis , underscoring context-dependent utility.

Data Tables for Structural and Functional Comparison

Table 1: Physical Properties of Selected Isocyanoacetates
Compound Molecular Formula Molecular Weight Key Application
Methyl isocyanoacetate C₅H₅NO₂ 115.10 g/mol Aldol condensations
Benzyl isocyanoacetate C₁₁H₁₁NO₂ 189.21 g/mol Asymmetric synthesis
Benzyl cyanoacetate C₁₀H₉NO₂ 175.19 g/mol Malonate synthesis
Table 2: Reactivity Comparison of Carbenes
Carbene Type Preferred Reaction Key Product
Cyclobutylidene [2 + 1] Cycloaddition Strained cycloalkanes
Dimethylcarbene Dimerization Tetramethylethene

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